

An In-depth Technical Guide to 3-Bromo-5-methylpyridin-4-amine

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Compound of Interest

Compound Name: 3-Bromo-5-methylpyridin-4-amine

Cat. No.: B1282702

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Abstract: **3-Bromo-5-methylpyridin-4-amine** is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is a privileged structure in medicinal chemistry, and the strategic placement of amino, bromo, and methyl groups provides three distinct points for chemical modification.^[1] The bromine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this valuable building block, intended for researchers, chemists, and drug development professionals.

Physicochemical and Spectroscopic Properties

Accurate characterization of **3-Bromo-5-methylpyridin-4-amine** is fundamental for its effective use in synthesis. The compound is typically an off-white to white solid.^[2] Key physicochemical data are summarized in the table below.

Table 1: Core Properties of **3-Bromo-5-methylpyridin-4-amine**

Property	Value	Source(s)
CAS Number	97944-43-9	[2] [3]
Molecular Formula	C ₆ H ₇ BrN ₂	[2]
Molecular Weight	187.04 g/mol	[2] [4]
Melting Point	115.0 °C	[2]
Boiling Point	290 °C at 760 mmHg	[2]
Density	1.6 ± 0.1 g/cm ³	[2]
XLogP3	1.2	[2] [4]
Appearance	White to off-white solid	[2]

Spectroscopic analysis is crucial for identity and purity confirmation. The expected signals in ¹H NMR, ¹³C NMR, and mass spectrometry provide a definitive signature for the molecule. While a public ¹H NMR spectrum for this specific isomer is not readily available, related isomers show distinct aromatic and aliphatic signals corresponding to the pyridine ring and methyl protons.[\[5\]](#) Mass spectrometry should reveal a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine.

Synthesis and Purification

The synthesis of **3-Bromo-5-methylpyridin-4-amine** typically involves the selective bromination of a suitable pyridine precursor. A common and effective laboratory-scale method starts from 4-amino-3-picoline (3-methylpyridin-4-amine).

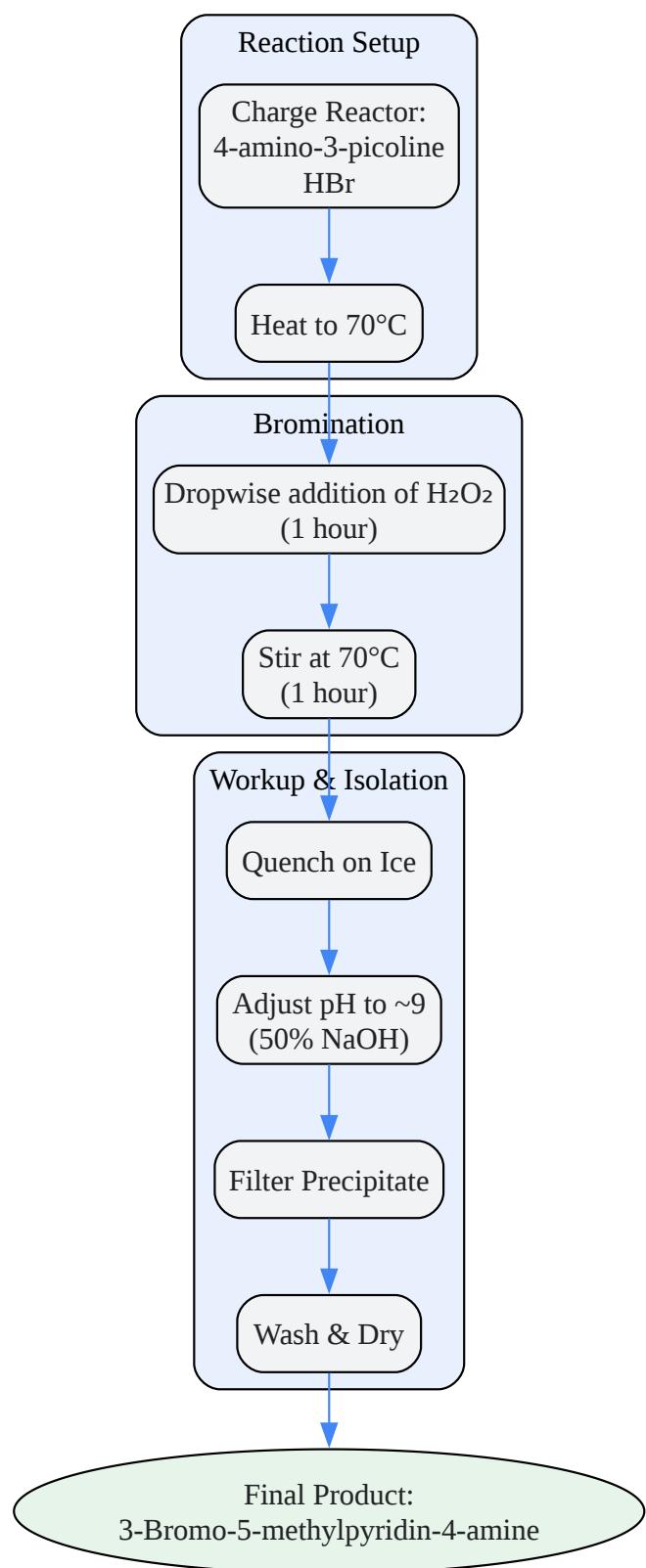
Expert Insight: The choice of brominating agent and reaction conditions is critical to control regioselectivity. The amino group at the 4-position is strongly activating, directing electrophilic substitution to the ortho positions (C3 and C5). Given the presence of the methyl group at C3, bromination is directed to the C5 position. However, to achieve selective mono-bromination at the C3 position as desired, a different strategy is often required, such as a Sandmeyer-type reaction from an amino precursor or direct bromination under carefully controlled conditions.

A documented synthesis involves treating 4-amino-3-picoline with hydrobromic acid and hydrogen peroxide.[\[2\]](#) This method provides a direct route to the desired product.

Detailed Protocol: Synthesis via Oxidative Bromination[3]

This protocol is adapted from a reported procedure for a related synthesis.

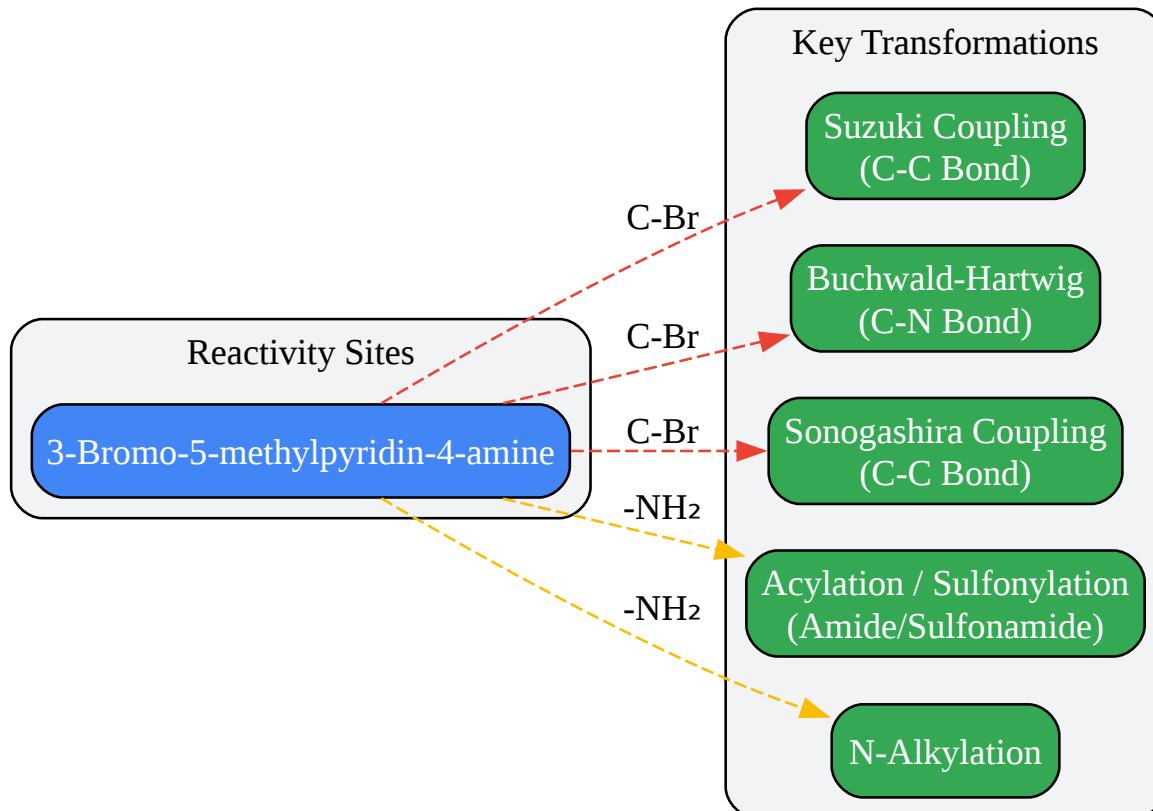
- Reaction Setup: To a solution of 4-amino-3-picoline (10 g, 0.092 mol) in HBr (50 mL), heat the mixture to 70°C.
- Bromination: Add 15% hydrogen peroxide (16 mL) dropwise over a 1-hour period. The H₂O₂ oxidizes HBr to generate electrophilic bromine in situ.
- Reaction Monitoring: Stir the reaction mixture for an additional hour at 70°C. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
- Workup: Pour the reaction mixture into ice (100 g). Carefully adjust the pH of the solution to ~9 with 50% NaOH.
- Isolation: The product will precipitate as a white solid. Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford **3-Bromo-5-methylpyridin-4-amine**.
[2]
- Purification: If necessary, the crude product can be further purified by recrystallization or flash column chromatography on silica gel.

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Caption: Workflow for the synthesis of **3-Bromo-5-methylpyridin-4-amine**.

Chemical Reactivity and Synthetic Applications

The synthetic utility of **3-Bromo-5-methylpyridin-4-amine** stems from its three distinct reactive sites: the C4-amino group, the C3-bromo substituent, and the pyridine ring itself. This trifecta of functionality allows for sequential and diverse chemical modifications.



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Caption: Reactivity map of **3-Bromo-5-methylpyridin-4-amine**.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most versatile handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for their reliability and broad functional group tolerance.[6][7]

- Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the bromide with an aryl or vinyl boronic acid/ester. It is a robust method for synthesizing biaryl

compounds, which are common motifs in kinase inhibitors.[\[6\]](#)[\[2\]](#)[\[8\]](#) A typical catalyst system is $\text{Pd}(\text{PPh}_3)_4$ with an aqueous base like Na_2CO_3 or K_3PO_4 in a solvent such as 1,4-dioxane.[\[2\]](#)[\[7\]](#)

- Buchwald-Hartwig Amination: This transformation forms C-N bonds by coupling the bromide with primary or secondary amines. It is a powerful tool for constructing substituted anilines and related N-aryl structures, expanding the chemical space around the pyridine core.[\[6\]](#)

Reactions of the Amino Group

The nucleophilic amino group at the C4 position can be readily functionalized:

- Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides yields the corresponding amides and sulfonamides. This is often used to modulate physicochemical properties or to introduce new pharmacophoric elements. Protecting the amine via acylation can also be a strategic step before performing subsequent cross-coupling reactions.[\[7\]](#)
- Alkylation: The amino group can undergo alkylation, although selectivity can be a challenge.

Applications in Drug Discovery

The 4-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of protein kinase inhibitors.[\[1\]](#) The strategic functionalization of **3-Bromo-5-methylpyridin-4-amine** allows for the synthesis of potent and selective inhibitors for various kinases implicated in diseases like cancer and inflammatory disorders.[\[1\]](#)[\[9\]](#)

For example, derivatives of structurally similar aminobromopyridines are used to synthesize inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[\[1\]](#)[\[9\]](#) The Suzuki coupling reaction is frequently employed to introduce substituted aryl groups that occupy the ATP-binding pocket, leading to potent inhibition.[\[1\]](#)[\[8\]](#)

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **3-Bromo-5-methylpyridin-4-amine** is essential.

- **Hazards:** This compound is classified as causing severe skin burns and eye damage.[2] It may also be harmful if swallowed or inhaled.[10]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

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